molecular formula C8H11F3O3 B2980751 (1R,3S)-3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid CAS No. 2375248-46-5

(1R,3S)-3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid

Cat. No.: B2980751
CAS No.: 2375248-46-5
M. Wt: 212.168
InChI Key: WUWTUKRPGKAVNA-RITPCOANSA-N
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Description

(1R,3S)-3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid is a compound characterized by the presence of a trifluoromethoxy group attached to a cyclohexane ring, which also bears a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction could produce alcohols.

Scientific Research Applications

(1R,3S)-3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,3S)-3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-(Methoxy)cyclohexane-1-carboxylic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (1R,3S)-3-(Ethoxy)cyclohexane-1-carboxylic acid: Similar structure but with an ethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in (1R,3S)-3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in various applications compared to its analogs .

Properties

IUPAC Name

(1R,3S)-3-(trifluoromethoxy)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O3/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h5-6H,1-4H2,(H,12,13)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWTUKRPGKAVNA-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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